molecular formula C11H10ClF3O B11717311 7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 112481-86-4

7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11717311
CAS No.: 112481-86-4
M. Wt: 250.64 g/mol
InChI Key: OPXFEADAHWTIDI-UHFFFAOYSA-N
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Description

7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of suitable precursors to form the tetrahydronaphthalene ring system.

    Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or the trifluoromethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or defluorinated products.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-hydroxy-1-(difluoromethyl)-1,2,3,4-tetrahydronaphthalene
  • 7-Chloro-1-hydroxy-1-(trifluoromethyl)-2,3,4,5-tetrahydronaphthalene
  • 7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the trifluoromethyl group and the presence of both chlorine and hydroxyl groups on the tetrahydronaphthalene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112481-86-4

Molecular Formula

C11H10ClF3O

Molecular Weight

250.64 g/mol

IUPAC Name

7-chloro-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C11H10ClF3O/c12-8-4-3-7-2-1-5-10(16,9(7)6-8)11(13,14)15/h3-4,6,16H,1-2,5H2

InChI Key

OPXFEADAHWTIDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)C(C1)(C(F)(F)F)O

Origin of Product

United States

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